Demethylchloro Citalopram Hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

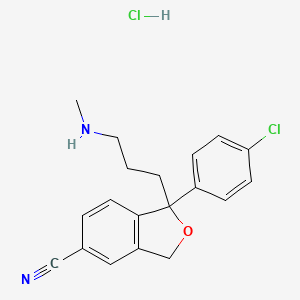

IUPAC Name |

1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEHNDJVEDFNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675664 | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64372-52-7 | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Demethylchloro Citalopram Hydrochloride

Introduction

This guide provides an in-depth technical overview of the synthesis and characterization of Demethylchloro Citalopram Hydrochloride. This compound is a significant derivative of Citalopram, a widely recognized selective serotonin reuptake inhibitor (SSRI).[1] Primarily intended for an audience of researchers, scientists, and professionals in drug development, this document elucidates the chemical rationale, experimental procedures, and analytical validation required to produce and verify this compound.

Overview of this compound

This compound is chemically known as 1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride.[1] It is structurally analogous to Citalopram, differing by the substitution of a chlorine atom for the fluorine atom on the phenyl ring and the presence of a secondary amine (methylamino) instead of a tertiary amine (dimethylamino) in the side chain.

Key Identifiers:

Significance and Applications

The primary utility of this compound lies in its application within pharmaceutical research and development. Its significance can be understood through several key roles:

-

Reference Standard: It serves as a critical reference standard for the identification and quantification of impurities and metabolites during the manufacturing and analysis of Citalopram and related compounds.[3][4] The presence of such related substances is a key quality attribute monitored by regulatory bodies.

-

Internal Standard: Due to its structural similarity to Citalopram and its metabolites, it is a suitable candidate for use as an internal standard in various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to ensure accuracy and precision in quantification.[1]

-

Pharmacological Research: As a derivative of a potent SSRI, this compound is of interest for studying structure-activity relationships (SAR) at the serotonin transporter (SERT).[1][5] Investigating how modifications to the Citalopram structure affect receptor binding and reuptake inhibition provides valuable insights for the design of novel therapeutics.[1]

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound can be logically devised by adapting established synthetic routes for Citalopram and its analogues.[6][7][8] A robust strategy involves a convergent synthesis, culminating in the cyclization to form the dihydroisobenzofuran core, followed by the attachment of the sidechain.

Rationale for the Proposed Synthetic Pathway

The chosen pathway prioritizes commercially available starting materials and employs well-documented, high-yielding reactions. The core of the strategy is a Grignard reaction between a substituted phthalide and a 4-chlorophenyl magnesium halide, which effectively constructs the quaternary carbon center. This is a common and efficient method for creating the diaryl carbinol core of Citalopram-like molecules.[7] Subsequent reduction and acid-catalyzed cyclization afford the key phthalane intermediate. The final alkylation step introduces the N-methylaminopropyl sidechain. This stepwise approach allows for purification at intermediate stages, ensuring a high-purity final product.

Visualized Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis, highlighting the key transformations from starting materials to the final hydrochloride salt.

Caption: Proposed synthetic pathway for Demethylchloro Citalopram HCl.

Experimental Protocol: Synthesis

Disclaimer: These protocols are intended for qualified laboratory personnel and should be performed with appropriate safety precautions.

Step 1: Synthesis of 2-(4-Chloro-benzoyl)-4-cyano-benzoic acid

The synthesis begins with the reaction of 5-cyanophthalide with a Grignard reagent prepared from 4-chlorobromobenzene. This reaction is the cornerstone for establishing the diaryl scaffold.

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings to anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-chlorobromobenzene in anhydrous THF dropwise, maintaining a gentle reflux.

-

Reaction: Cool the Grignard solution to 0°C. Add a solution of 5-cyanophthalide in anhydrous THF dropwise, ensuring the internal temperature does not exceed 10°C.

-

Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzophenone intermediate.

Step 2: Synthesis of the Diol Intermediate

The benzophenone intermediate is reduced to the corresponding diol. This reduction is a critical step before the ring-closing reaction.

-

Reduction: Dissolve the crude product from Step 1 in methanol. Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise, controlling the effervescence.

-

Monitoring: Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Workup: Quench the reaction by adding acetone. Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the crude diol intermediate.

Step 3: Cyclization to form the Phthalane Core

Acid-catalyzed dehydration of the diol intermediate results in the formation of the critical 1,3-dihydroisobenzofuran ring system.[9]

-

Ring Closure: Add the crude diol to a solution of 85% phosphoric acid. Heat the mixture with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting material using TLC.

-

Workup: Cool the reaction mixture and pour it onto ice water. Neutralize carefully with a sodium hydroxide solution. Extract the product with toluene. Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude phthalane core.

-

Purification: Purify the crude product via column chromatography on silica gel.

Step 4: Alkylation and Hydrochloride Salt Formation

The final steps involve attaching the sidechain via N-alkylation and converting the resulting free base to its stable hydrochloride salt for improved handling and stability.

-

Alkylation: Dissolve the purified phthalane core from Step 3 in anhydrous dimethylformamide (DMF). Add sodium hydride (NaH) portion-wise at 0°C. After stirring, add 3-chloro-N-methylpropylamine. Allow the reaction to proceed at room temperature.

-

Workup: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under vacuum to obtain the free base of Demethylchloro Citalopram.

-

Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.

-

Final Purification: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Summary of Analytical Data

The following table summarizes the key analytical techniques and expected results for the validation of this compound.

| Technique | Parameter | Expected Result/Value | Purpose |

| HPLC | Purity | >99.0% | Quantify purity and impurities |

| ¹H NMR | Chemical Shifts (δ) | Aromatic: 7.0-8.0 ppm; Aliphatic: 1.0-4.0 ppm | Structural Elucidation |

| ¹³C NMR | Chemical Shifts (δ) | Nitrile (C≡N): ~120 ppm; Quaternary C: ~85 ppm | Carbon Skeleton Confirmation |

| LC-MS | [M+H]⁺ | m/z ≈ 327.1 (for free base) | Molecular Weight Verification |

| XRPD | d-spacings (Å) | Principal peaks at 8.42, 6.15, 4.28, 3.71 | Crystalline Phase ID |

Detailed Characterization Methodologies

HPLC is the definitive method for assessing the purity of the final compound and detecting any process-related impurities.[3][10]

Protocol:

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., potassium phosphate buffer).[11]

-

Detection: UV detection at a suitable wavelength, typically around 220-240 nm.[11][12]

-

Sample Preparation: Dissolve a known quantity of the synthesized compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak.

NMR spectroscopy provides unambiguous structural confirmation by mapping the hydrogen and carbon framework of the molecule.[1]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).[1]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key signals to verify include the distinct patterns of the aromatic protons and the signals corresponding to the methylamino and propyl chain protons.[1]

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Confirm the presence of the nitrile carbon (~120 ppm), the quaternary carbon (~85 ppm), and the distinct signals for the aromatic and aliphatic carbons.[1]

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Protocol:

-

System: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source is typically used.[13]

-

Method: Infuse a dilute solution of the sample directly into the mass spectrometer or analyze the eluent from the HPLC system.

-

Analysis: Operate the MS in positive ion mode to detect the protonated molecular ion [M+H]⁺. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the free base.

XRPD is a powerful technique for characterizing the crystalline state of the final product. It provides a unique fingerprint that can be used to identify the solid-state form and detect polymorphism.[14][15]

Protocol:

-

Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.

-

Data Collection: Place the sample on a zero-background holder and analyze using an X-ray diffractometer.

-

Analysis: Compare the resulting diffraction pattern with reference data. The characteristic diffraction pattern for this compound should exhibit principal reflections at d-spacings of 8.42, 6.15, 4.28, and 3.71 angstroms.[1]

Conclusion

This guide has detailed a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By following the outlined synthetic strategy and employing the specified analytical techniques, researchers can confidently produce and validate this important Citalopram derivative. The protocols described herein are designed to be self-validating, ensuring a final product of high purity and confirmed identity, suitable for its intended applications in pharmaceutical research and as an analytical standard.

References

-

ChemicalPoint. (n.d.). DEMETHYLCHLOROCITALOPRAM HYDROCHLORIDE. ChemicalPoint. Available from: [Link]

-

Toker, S. E., & Göğer, N. G. (2010). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. FABAD Journal of Pharmaceutical Sciences, 35(2), 81-88. Available from: [Link]

-

precisionFDA. (n.d.). DESMETHYL CITALOPRAM HYDROCHLORIDE. precisionFDA. Available from: [Link]

-

Tournel, G., et al. (2001). Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. Clinical Chemistry and Laboratory Medicine, 39(6), 513-516. Available from: [Link]

-

Olesen, O. V., & Linnet, K. (1996). High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum. Journal of Chromatography B: Biomedical Sciences and Applications, 675(1), 127-132. Available from: [Link]

- Reddy, B. C., et al. (2009). Process for the purification of citalopram. U.S. Patent No. 7,511,161 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Pharmaffiliates. (n.d.). Citalopram-impurities. Pharmaffiliates. Available from: [Link]

-

Rao, D. D., et al. (2008). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 349-361. Available from: [Link]

-

Garcia-Bournissen, F., et al. (2009). Quantification of Citalopram or Escitalopram and Their Demethylated Metabolites in Neonatal Hair Samples by Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 31(4), 524-529. Available from: [Link]

-

Zhu, L., et al. (2011). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 54(9), 3426-3437. Available from: [Link]

-

Johansen, S. S., & Dalsgaard, P. W. (2017). Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases. Drug Testing and Analysis, 9(10), 1549-1554. Available from: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005038). HMDB. Available from: [Link]

-

Reddy, M. P., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832. Available from: [Link]

-

Johansen, S. S., & Dalsgaard, P. W. (2017). Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases. Drug Testing and Analysis, 9(10), 1549-1554. Available from: [Link]

- Andersen, K., et al. (2003). Method For the Preparation of Citalopram. European Patent No. EP1298124B1. Munich, Germany: European Patent Office.

-

Eap, C. B., et al. (1998). Analysis of the enantiomers of citalopram and its demethylated metabolites using chiral liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 719(1-2), 221-227. Available from: [Link]

-

de Oliveira, A. R., et al. (2007). Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics. Biomedical Chromatography, 21(11), 1163-1170. Available from: [Link]

-

Lewis, R. J., et al. (2012). Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry. Defense Technical Information Center. Available from: [Link]

- Kumar, P., et al. (2004). Preparation of pure citalopram. U.S. Patent No. 6,781,003 B1. Washington, DC: U.S. Patent and Trademark Office.

-

Rochat, B., et al. (1995). Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. Therapeutic Drug Monitoring, 17(3), 273-279. Available from: [Link]

-

Topiol, S., et al. (2017). X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-854. Available from: [Link]

-

Jain, D., et al. (2012). Development and Validation of Stability Indicating Assay Methods (SIAMs) for Citalopram HBr by Using UV-Visible Spectrophotometer. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 233-237. Available from: [Link]

-

Li, F., et al. (2010). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 53(5), 2237-2247. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Citalopram. PubChem Compound Database. Available from: [Link]

-

Gadu, S., & Gade, C. R. (2011). X-Ray Crystallography of Chemical Compounds. Journal of Chemical and Pharmaceutical Research, 3(4), 748-756. Available from: [Link]

-

precisionFDA. (n.d.). DESMETHYLCITALOPRAM. precisionFDA. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Desmethylcitalopram – Knowledge and References. Taylor & Francis. Available from: [Link]

-

Blanton, T. N., & Barnes, C. L. (2006). Crystal structure of citalopram hydrobromide, C20H22FN2OBr. Powder Diffraction, 21(1), 45-48. Available from: [Link]

-

Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. Available from: [Link]

-

Deschamps, J. R. (2007). The role of crystallography in drug design. Current Medicinal Chemistry, 14(3), 289-300. Available from: [Link]

-

British Pharmacopoeia. (n.d.). citalopram impurity standard. British Pharmacopoeia. Available from: [Link]

-

Dhaneshwar, S. R., et al. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Química Nova, 34(1), 101-106. Available from: [Link]

Sources

- 1. Buy this compound | 64372-52-7 [smolecule.com]

- 2. DEMETHYLCHLOROCITALOPRAM | 64372-52-7 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [precision.fda.gov]

- 5. X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US7511161B2 - Process for the purification of citalopram - Google Patents [patents.google.com]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. High-performance liquid chromatography method for analyzing citalopram and desmethylcitalopram from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Early-Stage Discovery of Novel Citalopram Derivatives

Introduction: The Rationale for Evolving Citalopram

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder.[][2] Its primary mechanism of action involves the potentiation of serotonergic activity in the central nervous system by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[3][4] While effective, the therapeutic landscape for antidepressants is continually evolving, driven by the need for improved efficacy, faster onset of action, and reduced side effect profiles.[5][6]

The development of novel citalopram derivatives is a strategic approach to address these needs. The core chemical scaffold of citalopram presents a versatile platform for medicinal chemists to introduce targeted modifications. These modifications aim to enhance selectivity, modulate binding kinetics, and potentially engage with allosteric sites on the SERT protein, a concept that has gained traction for its potential to offer a more nuanced modulation of serotonin reuptake.[7][8] This guide provides an in-depth technical overview of the key stages and methodologies involved in the early-stage discovery of next-generation citalopram derivatives, from initial design concepts to preclinical candidate selection.

Part 1: Rational Drug Design and Lead Identification

The journey to a novel citalopram derivative begins with a robust and well-considered drug design strategy. This phase is not a random walk through chemical space but a targeted effort guided by a deep understanding of the SERT protein and the structure-activity relationships (SAR) of existing ligands.

Foundational Strategy: Structure-Activity Relationship (SAR) Studies

The cornerstone of rational drug design is the systematic exploration of how chemical structure influences biological activity. For citalopram derivatives, this involves synthesizing a library of analogs with specific modifications to the parent molecule and evaluating their impact on SERT binding affinity and selectivity.

Key Structural Regions for Modification:

-

Phthalane Ring System: Modifications to this core scaffold can influence the overall conformation and lipophilicity of the molecule.

-

Fluorophenyl Group: The position and nature of substituents on this aromatic ring are critical for high-affinity binding to the orthosteric site (S1) of SERT.

-

Dimethylaminopropyl Side Chain: Alterations to the length and branching of this chain can impact both potency and pharmacokinetic properties.

A systematic SAR study was conducted on citalopram and its structurally related congener, talopram, to investigate substituents that could confer selectivity for the allosteric (S2) binding site on SERT.[7][8] This study highlighted that specific modifications, such as the creation of dimethyl citalopram, could increase affinity for the allosteric site.[7][9]

Computational Chemistry: In Silico Design and Virtual Screening

Computational tools are indispensable in modern drug discovery, enabling the rapid in silico evaluation of large virtual libraries of compounds and prioritizing those with the highest probability of success.

Key Computational Techniques:

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For citalopram derivatives, docking studies against a homology model or cryo-EM structure of SERT can provide valuable insights into binding modes and identify key interactions.

-

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the physicochemical properties of a series of citalopram analogs with their biological activity.[6] These models can then be used to predict the activity of novel, unsynthesized compounds.

-

Virtual Screening: Large chemical databases can be screened virtually against the SERT binding site to identify novel scaffolds that mimic the key pharmacophoric features of citalopram.

The general workflow for computational design is an iterative cycle of design, synthesis, and testing, with computational methods significantly reducing the number of required iterations.[10]

Lead Identification Workflow

The initial phase of discovery culminates in the identification of "lead" compounds—molecules that exhibit promising activity and possess a chemical scaffold amenable to further optimization.

Caption: A simplified workflow for lead identification, from initial screening to lead compound selection.

Part 2: In Vitro Screening and Lead Optimization

Once a set of promising lead compounds has been identified, the focus shifts to rigorous in vitro testing and subsequent chemical optimization to enhance their pharmacological and pharmacokinetic properties.

Primary Screening: SERT Binding and Uptake Assays

The initial in vitro evaluation of novel citalopram derivatives centers on their ability to interact with and inhibit the function of the serotonin transporter.

Protocol 1: Radioligand Binding Assay for SERT Affinity

This assay directly measures the affinity of a test compound for the serotonin transporter.

Materials:

-

Membranes from cells stably expressing human SERT (e.g., HEK293-hSERT cells)

-

[³H]-Citalopram (radioligand)

-

Test compounds (novel citalopram derivatives)

-

Scintillation fluid and vials

-

Filtration apparatus with glass fiber filters

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

In a 96-well plate, incubate the hSERT-expressing cell membranes with a fixed concentration of [³H]-citalopram and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters to remove non-specific binding.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value for each test compound, which represents the concentration required to inhibit 50% of the specific binding of [³H]-citalopram.

Protocol 2: [³H]-Serotonin Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing SERT.

Materials:

-

HEK293 cells stably expressing hSERT

-

[³H]-Serotonin

-

Test compounds

-

Cell culture medium and plates

Procedure:

-

Plate the hSERT-expressing cells in 96-well plates and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the test compounds.

-

Add a fixed concentration of [³H]-serotonin to each well and incubate for a short period.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC₅₀ value for the inhibition of serotonin uptake for each compound.

Lead Optimization Strategies

The data from the primary screens guide the lead optimization process, which is an iterative cycle of chemical synthesis and biological testing aimed at improving the overall profile of the lead compounds.

Key Optimization Goals and Strategies:

| Property to Optimize | Medicinal Chemistry Strategies |

| Potency (SERT Affinity) | Bioisosteric replacement of key functional groups, conformational constraint to favor the active conformation. |

| Selectivity (vs. DAT, NET) | Introduction of steric bulk or specific electronic features to disfavor binding to other monoamine transporters. |

| Metabolic Stability | Blocking sites of metabolism (e.g., through fluorination), modifying lipophilicity. |

| Solubility | Introduction of polar functional groups. |

| Permeability | Modulation of lipophilicity and hydrogen bonding potential. |

Techniques such as bioisosteric replacement and scaffold hopping are employed to enhance desirable properties.[11]

Lead Optimization Workflow

The lead optimization phase is a cyclical process that refines the lead compounds into preclinical candidates.

Caption: The iterative cycle of lead optimization in drug discovery.

Part 3: Preclinical Evaluation

Promising candidates that emerge from the lead optimization phase undergo a more comprehensive preclinical evaluation to assess their in vivo efficacy and safety profile.

In Vivo Pharmacodynamic and Efficacy Models

Animal models are crucial for demonstrating the potential therapeutic effect of a novel citalopram derivative in a living system.

Commonly Used Behavioral Models for Antidepressant Activity:

-

Forced Swim Test (FST): This model assesses behavioral despair in rodents. A reduction in immobility time after drug administration is indicative of an antidepressant-like effect.

-

Tail Suspension Test (TST): Similar to the FST, this test measures the duration of immobility when a mouse is suspended by its tail.

-

Chronic Mild Stress (CMS) Model: This is a more translationally relevant model that exposes animals to a series of unpredictable, mild stressors over several weeks to induce a depressive-like state. The ability of a compound to reverse the resulting anhedonia (reduced pleasure-seeking behavior) is a strong indicator of antidepressant efficacy.

Early Safety and Toxicology Assessment

A preliminary assessment of the safety profile of a preclinical candidate is essential before it can be considered for clinical development.

Key Early Safety Studies:

-

In Vitro hERG Assay: This assay assesses the potential for a compound to inhibit the hERG potassium channel, which can lead to cardiac arrhythmias.

-

AMES Test: This bacterial reverse mutation assay is used to screen for potential mutagenicity.

-

Preliminary In Vivo Toxicology: Rodent studies are conducted to determine the maximum tolerated dose (MTD) and to identify any potential target organ toxicities.

Conclusion

The early-stage discovery of novel citalopram derivatives is a multidisciplinary endeavor that integrates rational drug design, computational chemistry, in vitro and in vivo pharmacology, and early safety assessment. By systematically exploring the chemical space around the citalopram scaffold and employing a robust screening and optimization cascade, it is possible to identify next-generation antidepressant candidates with the potential for improved clinical outcomes. The methodologies outlined in this guide provide a framework for researchers to navigate the complexities of this process and to advance the development of safer and more effective treatments for depressive disorders.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Citalopram?. [Link]

-

PharmaCompass.com. Citalopram | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Citalopram Hydrochloride?. [Link]

-

National Center for Biotechnology Information. (2023, July 31). Citalopram - StatPearls. [Link]

-

Imperial Bioscience Review. (2020, October 30). The history of antidepressants: discovery and development. [Link]

-

Wikipedia. Development and discovery of SSRI drugs. [Link]

-

A brief history of the development of antidepressant drugs: From monoamines to glutamate. [Link]

-

ResearchGate. Multi-VS scheme toward discovery of antidepressant lead compounds.... [Link]

-

National Center for Biotechnology Information. (2016, February). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. [Link]

-

National Center for Biotechnology Information. (2025, April 28). Did Serendipity Contribute to the Discovery of New Antidepressant Drugs? Historical Analysis Using Operational Criteria. [Link]

-

Cambridge University Press. (2018, February 1). A brief history of antidepressant drug development: from tricyclics to beyond ketamine. [Link]

-

National Center for Biotechnology Information. (2014, October 22). 3D-QSAR Design of New Escitalopram Derivatives for the Treatment of Major Depressive Disorders. [Link]

-

PubMed. (2016). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. [Link]

-

ResearchGate. (2016). (PDF) Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. [Link]

-

ResearchGate. 3 Citalopram derivatives with selective (S2 site) allosteric effect (18...). [Link]

-

Patsnap Synapse. (2025, May 21). What are the methods of lead optimization in drug discovery?. [Link]

-

National Center for Biotechnology Information. (2011, March 21). Efficient Drug Lead Discovery and Optimization. [Link]

-

Wikipedia. Drug design. [Link]

Sources

- 2. Citalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Citalopram? [synapse.patsnap.com]

- 4. What is the mechanism of Citalopram Hydrochloride? [synapse.patsnap.com]

- 5. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]

- 6. 3D-QSAR Design of New Escitalopram Derivatives for the Treatment of Major Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Drug design - Wikipedia [en.wikipedia.org]

- 11. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]

An In-depth Technical Guide to the Solubility and Stability of Demethylchloro Citalopram Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

Demethylchloro citalopram hydrochloride, a derivative of the well-known selective serotonin reuptake inhibitor (SSRI) citalopram, is a compound of significant interest in neuropharmacological research.[1] Its potential applications as a research tool, an internal standard in pharmacokinetic studies, and even as a therapeutic agent warrant a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a comprehensive overview of the solubility and stability of this compound, offering critical insights for its handling, formulation, and analysis.

Understanding the Molecule: Physicochemical Properties

This compound possesses a molecular formula of C₁₉H₁₉ClN₂O · HCl and a molecular weight of approximately 346.83 g/mol .[2] The presence of a chlorine atom on the aromatic ring and the demethylation of the tertiary amine distinguish it from its parent compound, citalopram.[1] These structural modifications can influence its solubility and stability profile. The hydrochloride salt form is intentionally created to enhance its solubility and stability.[1]

Solubility Profile

Aqueous Solubility: Citalopram hydrobromide is described as sparingly soluble in water.[3][4] Given the structural similarities, it is anticipated that this compound will also exhibit some degree of aqueous solubility, a critical factor for in vitro assays and potential formulation development. As an amine hydrochloride salt, its solubility is expected to be pH-dependent, with higher solubility in acidic conditions where the amine group is protonated.

Organic Solvent Solubility: Citalopram hydrobromide is soluble in ethanol.[3][4][5] It is highly probable that this compound will also be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). This is a crucial consideration for preparing stock solutions for experimental use.

Protocol for Solubility Determination:

To empirically determine the solubility of this compound, a standardized shake-flask method can be employed.

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Stability Characteristics and Degradation Pathways

The stability of a pharmaceutical compound is paramount for ensuring its quality, efficacy, and safety. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. While specific stability data for this compound is limited, extensive research on its parent compound, citalopram, provides a strong foundation for predicting its stability profile.

Forced degradation studies on citalopram have been conducted under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic conditions.[6][7][8][9][10][11]

Hydrolytic Stability:

-

Acidic Conditions: Citalopram has been shown to degrade under acidic hydrolysis.[9][11] The primary degradation products identified include Impurity-D and Impurity-F.[11]

-

Alkaline Conditions: Citalopram is also susceptible to degradation in alkaline conditions.[9][11]

-

Neutral Conditions: Citalopram is relatively stable in neutral aqueous solutions.[12]

Oxidative Stability:

Oxidative degradation of citalopram has been observed, particularly in the presence of strong oxidizing agents like hydrogen peroxide.[7][8][9]

Thermal Stability:

In the solid state, citalopram has demonstrated good thermal stability.[7] However, prolonged exposure to high temperatures can lead to some degradation.[8][9]

Photostability:

Citalopram is known to be sensitive to light.[7] Photodegradation can lead to the formation of several products, including N-desmethylcitalopram (a major product) and citalopram N-oxide (a minor product).[12] The degradation is more pronounced at higher pH levels.[12] Computational studies have explored the photodegradation pathways of citalopram, suggesting that reactions involving hydroxyl radicals and singlet oxygen, as well as direct photolysis, contribute to its breakdown.[13][14]

Predicted Stability of this compound:

Given that demethylchloro citalopram is a metabolite of citalopram, it is likely to share similar degradation pathways. The presence of the chloro group might influence the rate and specifics of degradation, but the core functional groups susceptible to degradation (the tertiary amine and the phthalane ring system) remain. Therefore, it is reasonable to expect that this compound will be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress.

Table 1: Summary of Citalopram Forced Degradation Studies and Predicted Behavior of this compound

| Stress Condition | Observed Degradation of Citalopram | Predicted Behavior of this compound | Key Degradation Products (of Citalopram) |

| Acid Hydrolysis | Significant degradation[9][11] | Likely to degrade | Impurity-D, Impurity-F[11] |

| Alkaline Hydrolysis | Significant degradation[9][11] | Likely to degrade | Not specified in detail |

| Oxidative | Significant degradation[7][8][9] | Likely to degrade | Citalopram N-oxide[7] |

| Thermal (Solid) | Relatively stable[7] | Likely to be relatively stable | Minimal degradation |

| Photolytic | Significant degradation[7][12] | Likely to degrade | N-desmethylcitalopram, Citalopram N-oxide[12] |

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active compound and the increase in degradation products over time. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the most common and effective technique for this purpose.

Workflow for Developing a Stability-Indicating HPLC Method:

Sources

- 1. Buy this compound | 64372-52-7 [smolecule.com]

- 2. rac Desmethyl Citalopram Hydrochloride | LGC Standards [lgcstandards.com]

- 3. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Citalopram Hydrobromide Tablets [dailymed.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. tijer.org [tijer.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. tsijournals.com [tsijournals.com]

- 12. Degradation of citalopram by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Deep Dive into the Spectroscopic Characterization of Demethylchloro Citalopram

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and analysis of Demethylchloro Citalopram, a potential metabolite or impurity related to the widely used antidepressant, Citalopram. As the pharmaceutical industry faces increasing scrutiny for drug purity and safety, a profound understanding of the analytical methodologies for identifying and characterizing related substances is paramount.[1][2] This document moves beyond procedural outlines to delve into the causal reasoning behind experimental choices in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), ensuring a robust and validated approach to the analytical challenges presented by novel or unexpected compounds.

Introduction: The Significance of Demethylchloro Citalopram

Citalopram, a selective serotonin reuptake inhibitor (SSRI), undergoes metabolism in the body, primarily through demethylation, to form metabolites such as Desmethylcitalopram.[3][4] The potential for chloro-substituted analogues to arise, either as synthetic impurities or metabolic byproducts, necessitates their unambiguous identification. Demethylchloro Citalopram represents a molecule of interest in this context. Its structural characterization is crucial for understanding potential pharmacological activity, toxicity, and for maintaining the quality and safety of the parent drug. Spectroscopic analysis, particularly the synergistic use of NMR and MS, provides the definitive structural information required for these purposes.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules.[6] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For a molecule like Demethylchloro Citalopram, a suite of NMR experiments is employed to assign every proton and carbon atom, thereby confirming its precise chemical structure.

Foundational 1D NMR Experiments: ¹H and ¹³C NMR

-

¹H NMR (Proton NMR): This is the initial and most informative NMR experiment. The chemical shift of each proton is dictated by its electronic environment. For Demethylchloro Citalopram, we would expect distinct signals for the aromatic protons, the protons of the dihydroisobenzofuran ring system, the propyl side chain, and the remaining methyl group on the nitrogen. The integration of these signals provides a ratio of the number of protons in each environment, and the coupling patterns (multiplicity) reveal the number of neighboring protons.

-

¹³C NMR (Carbon NMR): This experiment provides a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the functional group and hybridization of the carbon atom. This allows for the identification of quaternary carbons, which are not observable in ¹H NMR.

Advanced 2D NMR Techniques for Unambiguous Assignments

While 1D NMR provides a wealth of information, complex molecules often exhibit signal overlap. 2D NMR experiments are essential for resolving these ambiguities and definitively establishing the molecular structure.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the molecule. For Demethylchloro Citalopram, COSY would be instrumental in connecting the protons along the propyl side chain and within the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, providing a powerful tool for assigning the carbon skeleton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting different molecular fragments and for assigning quaternary carbons. For instance, the protons of the methyl group on the nitrogen would show a correlation to the adjacent methylene carbon and the carbon on the other side of the nitrogen.

-

DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D experiment, DEPT is often used in conjunction with ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, further aiding in spectral assignment.

Predicted NMR Data for Demethylchloro Citalopram

While specific experimental data for Demethylchloro Citalopram is not publicly available, we can predict the expected NMR chemical shifts based on the known data for Citalopram and the well-understood effects of demethylation and chlorination on NMR spectra.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| Aromatic Protons | 7.0 - 7.8 | 115 - 165 | The presence of the electron-withdrawing chloro and cyano groups will influence the chemical shifts of the aromatic protons and carbons. |

| Dihydroisobenzofuran Protons | 5.0 - 5.5 | 70 - 90 | These protons are adjacent to an oxygen atom, leading to a downfield shift. |

| Propyl Chain Protons | 1.5 - 3.0 | 20 - 60 | The protons closer to the nitrogen atom will be more deshielded. |

| N-CH₃ Proton | ~2.5 | ~35 | The chemical shift is characteristic of a methyl group attached to a nitrogen. |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the Demethylchloro Citalopram analytical standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis and Assignment: Analyze the processed spectra to assign all proton and carbon signals and confirm the structure of Demethylchloro Citalopram.

NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Ionization Techniques: Getting Molecules into the Gas Phase

The first step in MS analysis is to ionize the sample. For a molecule like Demethylchloro Citalopram, soft ionization techniques are preferred to minimize fragmentation during the ionization process and to ensure the observation of the molecular ion.

-

Electrospray Ionization (ESI): ESI is a widely used technique for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ in positive ion mode.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar molecules and can also produce [M+H]⁺ ions.

Mass Analyzers: Separating the Ions

Once ionized, the ions are separated based on their m/z ratio by a mass analyzer. High-resolution mass analyzers are crucial for determining the accurate mass and elemental composition of a molecule.

-

Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments provide high resolution and mass accuracy, enabling the determination of the elemental formula of the molecular ion and its fragments.

-

Orbitrap: Orbitrap mass analyzers offer very high resolution and mass accuracy, making them ideal for unambiguous elemental composition determination.

Tandem Mass Spectrometry (MS/MS): Probing Molecular Structure

Tandem mass spectrometry (MS/MS or MS²) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. For Demethylchloro Citalopram, key fragmentations would be expected to occur at the C-N bonds of the side chain and within the dihydroisobenzofuran ring system.

Predicted Mass Spectrometry Data for Demethylchloro Citalopram

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 345.1279 | The protonated molecular ion. The exact mass will depend on the position of the chloro substituent. |

| Fragment 1 | Variable | Loss of the propylamino side chain. |

| Fragment 2 | Variable | Cleavage within the dihydroisobenzofuran ring. |

Experimental Protocol for MS Analysis

-

Sample Preparation: Prepare a dilute solution of the Demethylchloro Citalopram analytical standard in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid to promote protonation.

-

Infusion and Data Acquisition: Infuse the sample solution directly into the mass spectrometer or introduce it via an HPLC system. Acquire full scan MS and product ion (MS/MS) spectra.

-

Data Analysis: Analyze the acquired spectra to determine the accurate mass of the molecular ion and to identify the major fragment ions. Compare the observed data with the predicted values to confirm the identity of Demethylchloro Citalopram.

MS Analysis Workflow

Caption: Workflow for MS-based structural confirmation.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive spectroscopic analysis of Demethylchloro Citalopram, integrating both NMR and MS techniques, is essential for its unambiguous identification and characterization. While NMR spectroscopy provides the detailed architectural map of the molecule, high-resolution mass spectrometry confirms its elemental composition and provides corroborating structural evidence through fragmentation analysis. This synergistic approach ensures the highest level of scientific rigor and is a cornerstone of modern pharmaceutical analysis, safeguarding the quality and safety of therapeutic agents. The principles and methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently tackle the analytical challenges of novel and unexpected pharmaceutical compounds.

References

- Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy.

- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.

- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis.

- Identification and profiling of impurities in Pharmaceuticals.

- Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. Marmara Pharmaceutical Journal.

- Enantioselective Analysis of Citalopram and its Metabolites in Postmortem Blood and Genotyping For CYD2D6 and CYP2C19.

- Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. PubMed.

- Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites.

- Metabolomic signature of exposure and response to citalopram/escitalopram in depressed outp

- Citalopram and Escitalopram P

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. ClinPGx [clinpgx.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. veeprho.com [veeprho.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-Depth Technical Guide to the Potential Therapeutic Targets of Demethylchloro Citalopram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylchloro citalopram represents a novel, synthetically derived analog of the well-established selective serotonin reuptake inhibitor (SSRI), citalopram. This technical guide provides a comprehensive exploration of its potential therapeutic targets, moving beyond the canonical serotonin transporter (SERT) to investigate novel avenues for drug development. By analyzing the structure-activity relationships of citalopram and its metabolites, and considering the influence of demethylation and chlorination, we delineate a rational framework for identifying and validating new targets. This document details the core pharmacology, proposes key molecular targets including the SERT allosteric site and sigma-1 receptor, and provides detailed experimental protocols for target validation. The insights presented herein are intended to guide researchers in the strategic development of next-generation therapeutics with potentially enhanced efficacy and novel indications.

Introduction: The Rationale for Demethylchloro Citalopram

Citalopram is a widely prescribed antidepressant that functions by blocking the reuptake of serotonin at the synaptic cleft, thereby increasing its availability.[1][2] It is a racemic mixture, with the S-enantiomer (escitalopram) being primarily responsible for its therapeutic effects.[3][4] Citalopram is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, CYP3A4, and CYP2D6, to its active metabolite, desmethylcitalopram.[4][5] Desmethylcitalopram also functions as a selective serotonin reuptake inhibitor.[6]

The hypothetical molecule, Demethylchloro Citalopram, introduces two key structural modifications to the citalopram scaffold:

-

Demethylation: The removal of a methyl group from the N-dimethylamino side chain, mirroring the primary metabolic step of citalopram to desmethylcitalopram.

-

Chlorination: The addition of a chlorine atom to the phthalane ring system. The introduction of halogen atoms is a common strategy in medicinal chemistry to enhance properties such as lipophilicity, binding affinity, and metabolic stability.[7]

These modifications are predicted to alter the pharmacological profile of the parent compound, potentially leading to novel interactions with both established and off-target receptors. This guide will systematically explore these potential therapeutic targets.

Primary Target: The Serotonin Transporter (SERT)

The serotonin transporter (SERT), also known as solute carrier family 6 member 4 (SLC6A4), is the primary molecular target for citalopram and its analogs.[3] Demethylchloro Citalopram is expected to retain high affinity for SERT.

Orthosteric (S1) Binding Site

The orthosteric, or primary (S1), binding site is the location where serotonin and SSRIs like citalopram bind to inhibit reuptake.[8][9] Structure-activity relationship (SAR) studies of citalopram analogs have demonstrated that modifications to the phthalane ring are generally well-tolerated, with some substitutions even increasing binding affinity.[10] For instance, the introduction of a bromine or iodine atom at the 5-position of the dihydroisobenzofuran ring resulted in compounds with high affinity and selectivity for SERT.[10] It is therefore plausible that a chloro-substituted analog would also exhibit potent binding at the S1 site.

Allosteric (S2) Binding Site: A Novel Therapeutic Avenue

Recent research has identified a second, allosteric (S2) binding site on SERT that modulates the binding of ligands at the orthosteric site.[11][12][13] Citalopram itself exhibits low-affinity binding to this S2 site.[8][9] Allosteric modulation of SERT presents a novel therapeutic strategy, and citalopram analogs have been investigated for their potential to selectively target this site.[8][9][14][15]

The S2 site is located in the extracellular vestibule of the transporter and is formed by an aromatic pocket.[16] Binding of a ligand to the S2 site can slow the dissociation of a ligand from the S1 site, effectively prolonging the inhibition of serotonin reuptake.[16] SAR studies on citalopram derivatives have shown that it is possible to design compounds with increased selectivity for the S2 site over the S1 site.[8][9][14] Given that structural modifications can shift the binding preference of citalopram analogs, Demethylchloro Citalopram should be evaluated for its affinity and functional activity at the SERT allosteric site.

Experimental Workflow: Characterizing SERT Binding

Caption: Workflow for characterizing the binding and functional activity of Demethylchloro Citalopram at SERT.

Secondary Target: The Sigma-1 Receptor

Several SSRIs, including citalopram and its S-enantiomer escitalopram, have been shown to possess moderate affinity for the sigma-1 receptor.[17][18] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is implicated in a wide range of cellular processes, including neuronal plasticity and cell survival.[19]

The order of affinity for the sigma-1 receptor among common SSRIs is: fluvoxamine > sertraline > fluoxetine > escitalopram > citalopram >> paroxetine.[17] Agonism at the sigma-1 receptor is thought to contribute to the therapeutic effects of some SSRIs, potentially by potentiating nerve growth factor (NGF)-induced neurite outgrowth.[18][19]

Given that citalopram and escitalopram bind to the sigma-1 receptor, it is highly probable that Demethylchloro Citalopram will also interact with this target.[19] The specific effects of demethylation and chlorination on binding affinity and functional activity (agonist vs. antagonist) at the sigma-1 receptor warrant thorough investigation. Targeting the sigma-1 receptor could open up therapeutic possibilities beyond depression, including for neurodegenerative disorders and cognitive enhancement.[19]

Other Potential Off-Target Considerations

While SSRIs are known for their selectivity, they can interact with other receptors and transporters, which may contribute to both their therapeutic effects and side effect profiles.[20][21][22]

-

Other Monoamine Transporters: While citalopram has high selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT), its metabolites may have altered selectivity profiles.[10][23] Demethylchloro Citalopram should be screened for its binding affinity at NET and DAT to determine its selectivity profile.

-

Histamine H1 Receptor: Citalopram is a mild antihistamine, which may contribute to its sedative properties.[4] The affinity of Demethylchloro Citalopram for the H1 receptor should be assessed.

-

Ion Channels: Some SSRIs have been shown to interact with various ion channels. These interactions are generally considered off-target effects but could potentially be harnessed for therapeutic benefit in other indications.

Experimental Protocols

Radioligand Binding Assay for SERT (S1 Site)

Objective: To determine the binding affinity (Ki) of Demethylchloro Citalopram for the orthosteric (S1) site of the human serotonin transporter.

Materials:

-

HEK293 cells stably expressing human SERT (hSERT)

-

Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

[3H]Citalopram (specific activity ~80 Ci/mmol)

-

Demethylchloro Citalopram and other test compounds

-

Non-specific binding control: Fluoxetine (10 µM)

-

Scintillation cocktail and vials

-

Microplate harvester and filter mats (GF/B)

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hSERT cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 20 min at 4°C.

-

Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]Citalopram (final concentration ~1 nM), and 50 µL of a serial dilution of Demethylchloro Citalopram (or other test compounds).

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of fluoxetine (10 µM).

-

Add 50 µL of the membrane preparation (50-100 µg of protein).

-

Incubate at room temperature for 60 minutes.

-

-

Harvesting and Counting:

-

Rapidly filter the reaction mixture through GF/B filter mats pre-soaked in 0.5% polyethyleneimine using a microplate harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[3H]Serotonin Uptake Assay

Objective: To determine the functional potency (IC50) of Demethylchloro Citalopram in inhibiting serotonin uptake.

Materials:

-

HEK293 cells expressing hSERT or rat brain synaptosomes

-

Krebs-Ringer-HEPES buffer (KRHB): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5.6 mM glucose, pH 7.4

-

[3H]Serotonin (specific activity ~20 Ci/mmol)

-

Demethylchloro Citalopram and other test compounds

-

Non-specific uptake control: Fluoxetine (10 µM)

-

Scintillation cocktail and vials

-

Microplate harvester and filter mats (GF/C)

-

Scintillation counter

Procedure:

-

Cell/Synaptosome Preparation:

-

For cell-based assays, plate HEK293-hSERT cells in 96-well plates.

-

For ex vivo assays, prepare synaptosomes from rodent brain tissue by homogenization and differential centrifugation.

-

-

Uptake Assay:

-

Pre-incubate the cells or synaptosomes with a serial dilution of Demethylchloro Citalopram (or other test compounds) in KRHB for 15 minutes at 37°C.

-

Initiate the uptake by adding [3H]Serotonin (final concentration ~10 nM).

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by rapid filtration through GF/C filter mats and washing with ice-cold KRHB.

-

-

Harvesting and Counting:

-

Lyse the cells on the filter mats with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC50 value by plotting the percentage of inhibition of serotonin uptake against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway: SERT Inhibition and Downstream Effects

Caption: Mechanism of action of Demethylchloro Citalopram at the serotonin synapse.

Quantitative Data Summary

The following table presents hypothetical binding affinity and functional potency data for Demethylchloro Citalopram in comparison to Citalopram and Desmethylcitalopram. These values are for illustrative purposes and would need to be determined experimentally.

| Compound | SERT Ki (nM) | SERT IC50 (nM) | Sigma-1 Ki (nM) |

| Citalopram | 1.8 | 5.2 | 292 |

| Desmethylcitalopram | 12.5 | 35.0 | >1000 |

| Demethylchloro Citalopram | [To be determined] | [To be determined] | [To be determined] |

Conclusion and Future Directions

Demethylchloro Citalopram represents a promising lead compound for the development of novel therapeutics targeting serotonergic and other related pathways. Its primary target is expected to remain the serotonin transporter, with the potential for unique interactions with the allosteric S2 site. Furthermore, its predicted affinity for the sigma-1 receptor opens up exciting possibilities for new therapeutic applications in neurodegenerative and psychiatric disorders.

Future research should focus on:

-

Synthesis and in vitro characterization: The synthesis of Demethylchloro Citalopram and its comprehensive pharmacological profiling are the essential next steps.

-

In vivo studies: Preclinical studies in animal models of depression, anxiety, and cognitive impairment will be crucial to evaluate its therapeutic potential.

-

Structure-based drug design: Elucidation of the binding mode of Demethylchloro Citalopram at its primary and secondary targets through techniques such as X-ray crystallography or cryo-electron microscopy will guide the design of next-generation analogs with improved potency and selectivity.

This technical guide provides a foundational framework for the exploration of Demethylchloro Citalopram as a novel therapeutic agent. The detailed protocols and proposed targets are intended to accelerate research and development efforts in this promising area of medicinal chemistry and pharmacology.

References

-

Andersen, J., et al. (2014). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. British Journal of Pharmacology, 171(11), 2894-2905. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the serotonin transporter. [Link]

-

Zhang, P., et al. (2012). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ACS Medicinal Chemistry Letters, 3(11), 945-949. [Link]

-

Andersen, J., et al. (2014). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. British Journal of Pharmacology, 171(11), 2894-2905. [Link]

-

Owens, M. J., et al. (2002). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. Neuropsychopharmacology, 27(2), 295-301. [Link]

-

Lu, T., et al. (2020). Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Frontiers in Molecular Biosciences, 7, 99. [Link]

-

Topiol, S., et al. (2017). X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT. Bioorganic & Medicinal Chemistry Letters, 27(3), 470-478. [Link]

-

Brimson, J. M. (2022). Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders. In Sigma Receptors. IntechOpen. [Link]

-

Lu, T., et al. (2020). Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Frontiers in Molecular Biosciences, 7, 99. [Link]

-

Hashimoto, K. (2009). Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship. Central Nervous System Agents in Medicinal Chemistry, 9(3), 197-204. [Link]

-

Lu, T., et al. (2020). Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Frontiers in Molecular Biosciences, 7, 99. [Link]

-

Coleman, J. A., et al. (2021). Illumination of serotonin transporter mechanism and role of the allosteric site. Nature Communications, 12(1), 6937. [Link]

-

Whirl-Carrillo, M., et al. (2012). PharmGKB summary: citalopram pharmacokinetics pathway. Pharmacogenetics and Genomics, 22(11), 834-837. [Link]

-

Wikipedia. (n.d.). Citalopram. [Link]

-

Wikipedia. (n.d.). Selective serotonin reuptake inhibitor. [Link]

-

ResearchGate. (n.d.). Table 1 Affinity of antidepressants for sigma-1 receptor chaperone. [Link]

-

Brimson, J. M., et al. (2023). Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders. International Journal of Molecular Sciences, 24(23), 16847. [Link]

-

Sucic, S., et al. (2013). Identification of an allosteric modulator of the serotonin transporter with novel mechanism of action. British Journal of Pharmacology, 168(8), 1824-1837. [Link]

-

ClinPGx. (n.d.). Citalopram and Escitalopram Pathway, Pharmacokinetics. [Link]

-

Reis, M., et al. (2005). Enantioselective Analysis of Citalopram and its Metabolites in Postmortem Blood and Genotyping For CYD2D6 and CYP2C19. Journal of Analytical Toxicology, 29(4), 256-263. [Link]

-

Wikipedia. (n.d.). Desmethylcitalopram. [Link]

-

von Moltke, L. L., et al. (1999). Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects. Biological Psychiatry, 46(6), 839-848. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Citalopram Hydrochloride?[Link]

- Google Patents. (n.d.).

-

Zhang, P., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(17), 6847-6859. [Link]

-

Abadie, J. M., et al. (2015). Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach. Journal of Clinical Pharmacology, 55(11), 1263-1273. [Link]

-

Al-Zoubi, R. M., et al. (2018). Synthesis of Chlorinated Tetracyclic Compounds and Testing for Their Potential Antidepressant Effect in Mice. Molecules, 23(11), 2959. [Link]

-

Papageorgiou, G., et al. (2021). Off-Target Effects of Antidepressants on Vascular Function and Structure. Biomedicines, 10(1), 56. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Citalopram?[Link]

-

ResearchGate. (n.d.). Comparisons of SSRI binding poses and central-binding-site.... [Link]

-

Papageorgiou, G., et al. (2021). Off-Target Effects of Antidepressants on Vascular Function and Structure. Biomedicines, 10(1), 56. [Link]

-

Gunes, A., et al. (2014). Serum N-Desmethylcitalopram Concentrations are Associated with the Clinical Response to Citalopram of Patients with Major Depression. Basic & Clinical Pharmacology & Toxicology, 115(4), 347-351. [Link]

-

Zhang, Y., et al. (2023). Toward therapeutic drug monitoring of citalopram in depression? Insights from a systematic review. Frontiers in Pharmacology, 14, 1146755. [Link]

-

Rampono, J., et al. (2004). Citalopram and demethylcitalopram in human milk; distribution, excretion and effects in breast fed infants. British Journal of Clinical Pharmacology, 58(5), 551-555. [Link]

Sources

- 1. What is the mechanism of Citalopram Hydrochloride? [synapse.patsnap.com]

- 2. What is the mechanism of Citalopram? [synapse.patsnap.com]

- 3. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Citalopram - Wikipedia [en.wikipedia.org]

- 5. Citalopram and desmethylcitalopram in vitro: human cytochromes mediating transformation, and cytochrome inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Desmethylcitalopram - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy [frontiersin.org]

- 12. Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]